molecular formula C6H13ClF3NO B13585297 (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride

(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride

Cat. No.: B13585297
M. Wt: 207.62 g/mol
InChI Key: HLZMJCTWCDNJKL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is a chemical compound with the molecular formula C6H12F3NO·HCl. It is known for its unique structural properties, which include a trifluoropropyl group and a methoxyethyl group attached to an amine. This compound is often used in various scientific research applications due to its reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride typically involves the reaction of 3,3,3-trifluoropropylamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methoxyethyl group can influence the compound’s solubility and reactivity. Together, these groups contribute to the compound’s overall biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)(3,3,3-trifluoropropyl)aminehydrochloride is unique due to the presence of both the methoxyethyl and trifluoropropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H13ClF3NO

Molecular Weight

207.62 g/mol

IUPAC Name

3,3,3-trifluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C6H12F3NO.ClH/c1-11-5-4-10-3-2-6(7,8)9;/h10H,2-5H2,1H3;1H

InChI Key

HLZMJCTWCDNJKL-UHFFFAOYSA-N

Canonical SMILES

COCCNCCC(F)(F)F.Cl

Origin of Product

United States

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